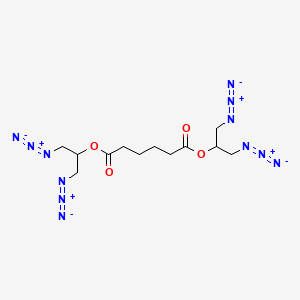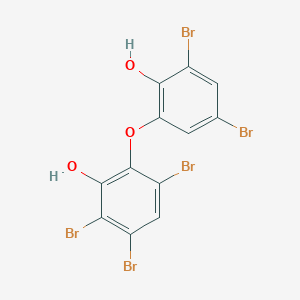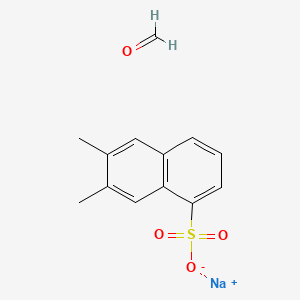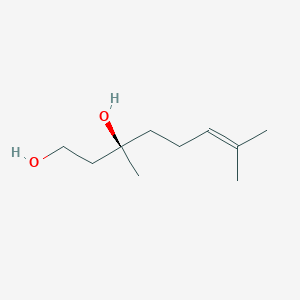![molecular formula C11H19Cl3O4Si B14430234 Diethyl [4-(trichlorosilyl)butyl]propanedioate CAS No. 83818-42-2](/img/structure/B14430234.png)
Diethyl [4-(trichlorosilyl)butyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [4-(trichlorosilyl)butyl]propanedioate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilyl group attached to a butyl chain, which is further connected to a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [4-(trichlorosilyl)butyl]propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [4-(trichlorosilyl)butyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The trichlorosilyl group can be oxidized to form silanol or siloxane derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The trichlorosilyl group can participate in nucleophilic substitution reactions to form different organosilicon compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Diethyl [4-(trichlorosilyl)butyl]propanediol.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [4-(trichlorosilyl)butyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential use in drug delivery systems and as biocompatible materials.
Medicine: Research is ongoing to explore its potential as a component in medical devices and implants.
Industry: It is used in the production of advanced materials, such as coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of Diethyl [4-(trichlorosilyl)butyl]propanedioate involves its ability to undergo nucleophilic substitution reactions. The trichlorosilyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This property is exploited in various synthetic applications to introduce silicon-containing functional groups into organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl [4-(trichlorosilyl)butyl]propanedioate.
Trimethylsilyl derivatives: Similar organosilicon compounds with different alkyl groups attached to the silicon atom.
Uniqueness
This compound is unique due to the presence of both ester and trichlorosilyl functional groups, which impart distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both academic and industrial research .
Eigenschaften
CAS-Nummer |
83818-42-2 |
|---|---|
Molekularformel |
C11H19Cl3O4Si |
Molekulargewicht |
349.7 g/mol |
IUPAC-Name |
diethyl 2-(4-trichlorosilylbutyl)propanedioate |
InChI |
InChI=1S/C11H19Cl3O4Si/c1-3-17-10(15)9(11(16)18-4-2)7-5-6-8-19(12,13)14/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
RKUCFDAEMZYEIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCC[Si](Cl)(Cl)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)


![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)



![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)





![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)
